Dinotefuran

Catalog No.
S526230
CAS No.
165252-70-0
M.F
C7H14N4O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinotefuran

CAS Number

165252-70-0

Product Name

Dinotefuran

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

SMILES

CN=C(NCC1CCOC1)N[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine, dinotefuran, MTI 446, MTI-446, N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Isomeric SMILES

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1

Description

The exact mass of the compound Dinotefuran is 202.1066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insecticidal Activity

Dinotefuran belongs to a class of chemicals called neonicotinoids. These insecticides target the nervous system of insects. Research has shown dinotefuran to be effective against a broad spectrum of insects, including:

  • Leafhoppers Source: US EPA - Pesticides - Fact Sheet for Dinotefuran:
  • Aphids Source: US EPA - Pesticides - Fact Sheet for Dinotefuran:
  • Mosquitoes Source: Attractive Toxic Sugar Baits: Control of Mosquitoes With the Low-Risk Active Ingredient Dinotefuran and Potential Impacts on Nontarget Organisms in Morocco - NCBI:

Researchers are also investigating dinotefuran's potential for controlling emerging pests, such as the spotted lanternfly. Source: Persistence and distribution of dinotefuran in tree of heaven - PMC - NCBI:

Environmental Fate

Understanding how dinotefuran behaves in the environment is crucial for assessing its potential impact. Research on dinotefuran's environmental fate examines factors such as:

  • Persistence: How long does dinotefuran remain active in the environment? Source: Persistence and distribution of dinotefuran in tree of heaven - PMC - NCBI:
  • Breakdown: How is dinotefuran broken down in soil and water?
  • Mobility: How easily does dinotefuran move through soil and water?

This information helps scientists assess the risk of dinotefuran contaminating groundwater or harming non-target organisms.

Impact on Non-Target Organisms

Insecticides can affect not only the target pests but also beneficial insects and other organisms. Research on dinotefuran's impact on non-target organisms aims to understand:

  • Toxicity to pollinators such as bees and butterflies
  • Effects on beneficial insects that prey on pests
  • Risks to aquatic organisms

Dinotefuran is a synthetic insecticide belonging to the neonicotinoid class, specifically the nitroguanidine subclass. Developed by Mitsui Chemicals, it was registered in Japan in 2002 and has since been approved for use in various countries, including the United States. The compound is characterized as a white, odorless crystalline solid with a melting point of approximately 107.5 °C and a high solubility in water (39.83 g/L) . Its chemical structure is defined as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine .

Dinotefuran acts as an insecticide by disrupting the insect's nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), which are essential for nerve impulse transmission in insects []. This binding disrupts the normal functioning of nAChRs, leading to paralysis and eventually death of the insect [].

Dinotefuran is considered to be moderately toxic to humans and animals []. Direct contact, inhalation, or ingestion can cause skin irritation, nausea, dizziness, and other neurological effects [].

Dinotefuran acts primarily through contact and ingestion, leading to rapid cessation of feeding and eventual death of target insects. Its mechanism involves acting as an agonist at insect nicotinic acetylcholine receptors, disrupting normal neural function without inhibiting cholinesterase or interfering with sodium channels, differentiating it from traditional organophosphates and carbamates . The compound's stability allows it to maintain efficacy in various environmental conditions, including rain .

Dinotefuran exhibits a broad spectrum of insecticidal activity against numerous pests, including aphids, whiteflies, thrips, leafhoppers, and beetles. Its systemic nature allows for effective translocation within plants, enhancing its protective capabilities against sucking insects and certain chewing pests . Studies have indicated that dinotefuran can also affect non-target organisms, raising concerns about its ecological impact .

The synthesis of dinotefuran involves several steps starting from readily available precursors. While specific proprietary methods are not disclosed in detail, the general approach includes the formation of the nitroguanidine moiety followed by cyclization to introduce the furan ring. This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield .

Dinotefuran is widely utilized in agricultural settings for pest control on crops such as leafy vegetables and turf management. Additionally, it finds applications in veterinary medicine as a preventive treatment for fleas and ticks in pets, often used in combination with other insect growth regulators . Its effectiveness against invasive species like the Spotted Lanternfly has also been noted .

Research has shown that dinotefuran can interact with various biological systems beyond its intended targets. For instance, studies have explored its neurotoxic effects under stress conditions in mammals, indicating potential behavioral changes due to chronic exposure . The compound's low toxicity profile for mammals suggests that while it poses risks to insects, its effects on higher organisms require further investigation to fully understand long-term implications .

Several compounds share structural or functional similarities with dinotefuran. Here are some notable examples:

Compound NameClassKey Features
ImidaclopridNeonicotinoidWidely used; strong efficacy against sucking insects; potential for resistance development.
ClothianidinNeonicotinoidSimilar mode of action; used in agriculture; concerns over environmental impact.
AcetamipridNeonicotinoidEffective against a variety of pests; lower toxicity to beneficial insects compared to others.
ThiamethoxamNeonicotinoidBroad-spectrum activity; systemic properties; concerns regarding pollinator safety.

Uniqueness of Dinotefuran: Unlike many neonicotinoids that primarily target nicotinic acetylcholine receptors through competitive inhibition, dinotefuran binds differently, which may reduce cross-resistance issues seen with other compounds like imidacloprid . Its high systemicity and low toxicity towards non-target organisms further distinguish it from its peers.

Industrial Synthesis Routes: Key Intermediate Compounds

The industrial synthesis of dinotefuran relies on several distinct synthetic pathways, each characterized by specific starting materials, intermediate compounds, and processing requirements. These routes have evolved considerably since the compound's initial development, with continuous improvements aimed at enhancing yield, reducing costs, and improving environmental sustainability.

Traditional Industrial Route

The original commercialized synthesis route for dinotefuran begins with tetrahydrofuran-3-ylmethanol as the primary starting material, utilizing diethyl malonate and ethyl chloroacetate as key reagents [1] [8]. This pathway proceeds through alkylation reactions under alkaline conditions, generating ethyl ethane-1,1,2-tricarboxylate as the crucial intermediate compound [1]. The synthesis involves multiple processing steps including Michael addition reactions, subsequent reduction processes, and cyclization reactions that ultimately lead to the formation of the target tetrahydrofuran ring system [8].

The traditional route typically requires six to eight synthetic steps with overall yields ranging from 30% to 40% [8]. Despite its commercial implementation, this method suffers from significant limitations including complex operational procedures, low reaction yields, and high production costs [3]. The process involves numerous work-up and purification steps at each stage, which negatively impacts material efficiency and increases environmental burden [9]. Additionally, the route requires strongly corrosive and highly toxic chemicals, presenting safety concerns and environmental challenges that limit its desirability for large-scale production [3].

Michael Addition Route

The Michael addition reaction itself proceeds under mild conditions at room temperature using potassium carbonate as a base catalyst, achieving excellent yields of 92% within 12 hours [3]. The subsequent reduction of the nitroester intermediate requires careful temperature control, beginning at 15-20°C and progressing to reflux conditions at 63°C [3]. This step utilizes sodium borohydride in a tetrahydrofuran-ethanol solvent system, yielding 76% of the desired diol intermediate [3]. The cyclization step involves acid-catalyzed dehydrative cyclization using para-toluenesulfonic acid at elevated temperatures of 120-125°C, followed by water removal at 80-85°C, achieving 85% yield [3].

The final hydrogenation step employs 10% palladium on carbon catalyst under atmospheric hydrogen pressure, converting the nitrocompound to the corresponding amine with 99% efficiency [3]. This route demonstrates a total yield of 45.5% across six steps, representing a significant improvement over traditional methods [3]. The methodology offers several advantages including the use of readily available starting materials, mild reaction conditions, and the elimination of noble metal catalysts in most steps [3].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed to address specific limitations of existing routes. The gamma-butyrolactone route utilizes γ-butyrolactone as the starting material, proceeding through 5-6 synthetic steps to achieve overall yields of approximately 38% [10]. This pathway generates 3-hydroxymethyl tetrahydrofuran as a key intermediate, offering advantages in terms of reduced environmental impact and simplified processing requirements [10].

The malic acid route represents another significant advancement, utilizing malic acid as the starting material and proceeding through five synthetic steps [3]. This approach achieves superior overall yields of 54.7% through a sequence involving ruthenium/carbon catalytic hydrogenation, dehydration-cyclization, chlorination, nucleophilic substitution, and Raney nickel catalytic hydrogenation [3]. However, the reliance on expensive noble metal catalysts limits its economic attractiveness for large-scale implementation [3].

A novel patent route has emerged utilizing methylnitroguanidine, formaldehyde, and methanol as starting materials [11]. This method generates 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine as a key intermediate and demonstrates the potential for achieving overall yields of 55-65% in 4-5 synthetic steps [11]. The approach offers moderate reaction temperatures and environmentally friendly processing conditions, making it suitable for large-scale industrial production [11].

Critical Intermediate Compounds

The synthesis of dinotefuran requires the formation of several critical intermediate compounds that determine the overall efficiency and success of the production process. Tetrahydrofuran-3-ylmethanamine serves as the most crucial intermediate across all synthetic routes, representing the structural foundation that incorporates the characteristic tetrahydro-3-furylmethyl moiety [3] [12]. This compound can be synthesized through various methodologies, with the choice of approach significantly impacting the overall economics and environmental profile of the production process [3].

N,O-dimethyl-N′-nitroisourea represents another essential intermediate compound required for the final assembly of the dinotefuran structure [13]. This white crystalline compound, with a melting point of 108-110°C, serves as the nitroguanidine precursor that ultimately forms the active pharmacophore of dinotefuran [13]. The synthesis of this intermediate requires careful handling due to its energetic nature and potential for decomposition under elevated temperatures [13].

The O-methyl-N′-nitro-N′′-[(tetrahydro-3-furanyl)methyl] carbamimidate intermediate plays a pivotal role in the final synthetic steps, serving as the immediate precursor to dinotefuran formation through methylamination reactions [3]. This compound demonstrates good stability under appropriate storage conditions and can be isolated and purified using standard recrystallization techniques [3].

Novel Catalytic Approaches for Enantioselective Production

The development of enantioselective synthesis methods for dinotefuran represents a critical advancement in addressing the stereochemical complexity inherent in the compound's structure. Dinotefuran exists as a racemic mixture containing both optical isomers at the furan moiety and potential geometric isomers at the nitroguanidine functionality [14]. The development of methods for controlling the stereochemical outcome of synthesis reactions has become increasingly important as research reveals differential biological activities between enantiomers [15] [16] [17].

Stereochemical Considerations

Research has demonstrated that dinotefuran enantiomers exhibit significantly different biological activities and toxicological profiles [16] [17]. Studies using advanced analytical techniques including chiral high-performance liquid chromatography have successfully separated dinotefuran enantiomers, with the first-eluted enantiomer identified as (+)-dinotefuran and the second as (-)-dinotefuran [16]. The resolution of these enantiomers requires specialized chiral stationary phases, such as ChromegaChiral CCA columns, with mobile phase compositions of n-hexane-ethanol-methanol (85:5:10, v/v/v) [16].

Metabolomics studies have revealed that S-(+)-dinotefuran demonstrates higher toxicity compared to R-(-)-dinotefuran, affecting more metabolic pathways in target organisms [17]. The S-(+) enantiomer significantly impacts tricarboxylic acid cycle, glyoxylate and dicarboxylate metabolism, and various amino acid metabolisms to a greater extent than the R-(-) form [17]. These findings underscore the importance of developing enantioselective synthesis methods that can provide access to individual enantiomers or enable the production of enantiomerically enriched materials [17].

Chiral Catalyst Development

The development of chiral catalysts for dinotefuran synthesis presents unique challenges due to the multi-step nature of the synthetic process and the need to control stereochemistry at specific transformation steps. Current industrial synthesis methods produce dinotefuran as a racemic mixture, as confirmed by polarimetric measurements showing no net optical rotation [14]. The lack of reaction conditions that could lead to preferential formation of one enantiomer over another in existing synthetic routes necessitates the development of novel catalytic approaches [14].

Recent advances in asymmetric catalysis have focused on the development of privileged chiral ligand systems that could be applied to dinotefuran synthesis [18]. These include C2-symmetric ligands such as BINAP, bisoxazolines, and tartrate-derived systems that have demonstrated effectiveness in related neonicotinoid synthesis applications [18]. The modular nature of these ligand systems allows for systematic optimization of enantioselectivity through structural modifications tailored to the specific requirements of dinotefuran synthesis [18].

Phosphoramidite ligands represent another promising class of chiral catalysts for potential application in dinotefuran synthesis [18]. These ligands have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving high enantioselectivities in the reduction of functionalized alkenes and imines [18]. The application of such systems to the hydrogenation steps in dinotefuran synthesis could potentially provide access to enantiomerically enriched products [18].

Enzymatic Approaches

Biocatalytic methods offer significant potential for the development of enantioselective dinotefuran synthesis routes. Enzymatic approaches can provide exceptional stereoselectivity under mild reaction conditions while avoiding the use of expensive chiral catalysts [19]. The application of engineered enzymes capable of catalyzing specific transformations in the dinotefuran synthetic pathway could enable the production of enantiomerically pure materials [19].

Lipase-catalyzed kinetic resolution represents one potential approach for obtaining enantiopure dinotefuran or its synthetic intermediates [20]. These enzymes demonstrate broad substrate tolerance and can operate under mild conditions compatible with sensitive functional groups present in dinotefuran intermediates [20]. The development of immobilized enzyme systems could facilitate the implementation of such approaches in continuous manufacturing processes [20].

Transaminase enzymes offer another promising avenue for enantioselective synthesis, particularly for the formation of the crucial tetrahydrofuran-3-ylmethanamine intermediate [20]. These enzymes can catalyze the asymmetric synthesis of chiral amines from ketone precursors with high enantioselectivity [20]. The application of directed evolution techniques to optimize enzyme selectivity and activity for dinotefuran-specific substrates could enable practical implementation of biocatalytic routes [20].

Process Integration Challenges

The integration of enantioselective catalytic methods into existing dinotefuran production processes presents several technical challenges. The multi-step nature of dinotefuran synthesis requires careful consideration of how stereochemical control at one step affects subsequent transformations [21]. The potential for epimerization or racemization during processing steps must be evaluated and controlled to maintain enantiomeric purity throughout the synthetic sequence [21].

Economic considerations also play a crucial role in the implementation of enantioselective synthesis methods. The increased costs associated with chiral catalysts, specialized analytical methods for monitoring enantiomeric purity, and potentially lower overall yields must be weighed against the benefits of producing enantiomerically enriched products [7] [22]. Market demand for enantiomerically pure dinotefuran and regulatory preferences for such products will ultimately determine the commercial viability of these approaches [7].

Scalability Challenges in Multi-Step Synthesis Processes

The scale-up of dinotefuran production from laboratory to industrial scale presents numerous technical, economic, and safety challenges that must be systematically addressed to ensure successful commercialization. These challenges stem from the fundamental non-linear nature of chemical processes when transitioning from small-scale batch operations to large-scale continuous or semi-continuous manufacturing [23].

Heat Management and Temperature Control

One of the most significant challenges in scaling up dinotefuran synthesis relates to heat management during highly exothermic reaction steps [23] [24]. The Michael addition reaction between nitromethane and diethyl maleate, while proceeding smoothly at laboratory scale, generates substantial heat that must be efficiently removed in large-scale reactors [3] [24]. Poor temperature control can lead to thermal runaway conditions, product decomposition, and safety hazards [23].

The cyclization step involving acid-catalyzed dehydrative cyclization presents particular challenges due to the high temperatures required (120-125°C) and the exothermic nature of the reaction [3]. Large-scale reactors exhibit different heat transfer characteristics compared to laboratory glassware, potentially leading to hot spots and temperature gradients that adversely affect product quality [23]. The implementation of enhanced cooling systems, specialized reactor designs with improved heat transfer surfaces, and continuous flow reactor technology represents potential solutions to these thermal management challenges [21] [23].

Advanced process control systems incorporating real-time temperature monitoring and automated heat removal capabilities are essential for maintaining safe operating conditions during scale-up [21]. The development of predictive thermal models using simulation software can help anticipate and prevent thermal issues before they occur in production environments [23].

Mass Transfer and Mixing Limitations

Mass transfer limitations become increasingly problematic as reactor sizes increase, particularly for heterogeneous reactions involving solid catalysts such as the palladium-catalyzed hydrogenation step [23]. Poor mixing efficiency in large vessels can result in concentration gradients, reduced reaction rates, and decreased yields [23]. The gas-liquid mass transfer limitations in hydrogenation reactions can become severe in large-scale reactors, requiring specialized reactor designs and enhanced agitation systems [23].

Static mixer technology and process intensification approaches offer potential solutions to mass transfer challenges [9] [23]. These technologies can provide more efficient mixing and enhanced mass transfer rates compared to traditional stirred tank reactors [9]. The implementation of continuous flow processing systems can eliminate many mass transfer limitations while providing better process control and reduced safety risks [9].

Computational fluid dynamics modeling can assist in optimizing reactor designs and mixing strategies for large-scale implementation [23]. These tools enable the prediction of fluid flow patterns, mixing efficiency, and mass transfer rates, facilitating the design of reactors that maintain laboratory-scale performance at industrial scales [23].

Quality Control and Product Consistency

Maintaining consistent product quality during scale-up requires comprehensive understanding of the relationship between process parameters and product attributes [26] [21]. The formation of impurities and degradation products can vary significantly between laboratory and industrial scales due to differences in residence times, temperature profiles, and mixing patterns [26] [23]. Advanced analytical methods and real-time monitoring systems are essential for detecting and controlling quality variations during production [26].

The implementation of Quality by Design principles and Process Analytical Technology can help ensure consistent product quality during scale-up [21]. These approaches emphasize thorough process understanding, robust design spaces, and continuous monitoring of critical quality attributes [21]. Statistical process control methods and multivariate analysis techniques can help identify and control sources of variability in large-scale production [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.10659032 g/mol

Monoisotopic Mass

202.10659032 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W509710WF

MeSH Pharmacological Classification

Insecticides

Dates

Last modified: 08-15-2023
1: Sun X, Gong Y, Ali S, Hou M. Mechanisms of resistance to thiamethoxam and dinotefuran compared to imidacloprid in the brown planthopper: Roles of cytochrome P450 monooxygenase and a P450 gene CYP6ER1. Pestic Biochem Physiol. 2018 Sep;150:17-26. doi: 10.1016/j.pestbp.2018.06.014. Epub 2018 Jun 19. PubMed PMID: 30195383.
2: Wang Y, Han Y, Xie Y, Xu P, Li W. The metabolism distribution and effect of dinotefuran in Chinese lizards (Eremias argus). Chemosphere. 2018 Nov;211:591-599. doi: 10.1016/j.chemosphere.2018.07.181. Epub 2018 Aug 4. PubMed PMID: 30096572.
3: Chen Z, Song S, Mao L, Wei J, Li Y, Tan H, Li X. Determinations of dinotefuran and metabolite levels before and after household coffee processing in coffee beans using solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. J Sci Food Agric. 2018 Aug 2. doi: 10.1002/jsfa.9300. [Epub ahead of print] PubMed PMID: 30073655.
4: Borges DA, Moraes PA, Cardoso JD, Oliveira PC, Yasui AM, Fernandes IMP, Lambert MM, Correia TR, Scott FB. Efficacy of a dinotefuran, pyriproxyfen and permethrin combination product against Ctenocephalides felis felis (Bouché, 1835) (Siphonaptera: Pulicidae) on artificially infested rabbits. Vet Parasitol. 2018 Aug 15;259:74-79. doi: 10.1016/j.vetpar.2018.07.006. Epub 2018 Jul 17. PubMed PMID: 30056988.
5: Cartereau A, Houchat JN, Mannai S, Varloud M, Karembé H, Graton J, Le Questel JY, Thany SH. Permethrin enhances the agonist activity of dinotefuran on insect cholinergic synaptic transmission and isolated neurons. Neurotoxicology. 2018 Jul;67:206-214. doi: 10.1016/j.neuro.2018.06.003. Epub 2018 Jun 8. PubMed PMID: 29890202.
6: Zhang Y, Wu X, Duan T, Xu J, Dong F, Liu X, Li X, Du P, Zheng Y. Ultra high performance liquid chromatography with tandem mass spectrometry method for determining dinotefuran and its main metabolites in samples of plants, animal-derived foods, soil, and water. J Sep Sci. 2018 May 15. doi: 10.1002/jssc.201701551. [Epub ahead of print] PubMed PMID: 29761641.
7: Liu T, Zhang X, Wang X, Chen D, Li Y, Wang F. Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida). Environ Pollut. 2018 Mar;234:988-996. doi: 10.1016/j.envpol.2017.12.007. Epub 2017 Dec 21. PubMed PMID: 29665639.
8: Liu T, Chen D, Li Y, Wang X, Wang F. Enantioselective Bioaccumulation and Toxicity of the Neonicotinoid Insecticide Dinotefuran in Earthworms ( Eisenia fetida). J Agric Food Chem. 2018 May 2;66(17):4531-4540. doi: 10.1021/acs.jafc.8b00285. Epub 2018 Apr 18. PubMed PMID: 29652142.
9: Watanabe M, Ueyama J, Ueno E, Ueda Y, Oda M, Umemura Y, Tanahashi T, Ikai Y, Saito I. Effects of processing and cooking on the reduction of dinotefuran concentration in Japanese rice samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jul;35(7):1316-1323. doi: 10.1080/19440049.2018.1451659. Epub 2018 May 23. PubMed PMID: 29533147.
10: Takada T, Yoneda N, Hirano T, Yanai S, Yamamoto A, Mantani Y, Yokoyama T, Kitagawa H, Tabuchi Y, Hoshi N. Verification of the causal relationship between subchronic exposures to dinotefuran and depression-related phenotype in juvenile mice. J Vet Med Sci. 2018 Apr 27;80(4):720-724. doi: 10.1292/jvms.18-0022. Epub 2018 Mar 8. PubMed PMID: 29515062; PubMed Central PMCID: PMC5938206.
11: Yoneda N, Takada T, Hirano T, Yanai S, Yamamoto A, Mantani Y, Yokoyama T, Kitagawa H, Tabuchi Y, Hoshi N. Peripubertal exposure to the neonicotinoid pesticide dinotefuran affects dopaminergic neurons and causes hyperactivity in male mice. J Vet Med Sci. 2018 Apr 18;80(4):634-637. doi: 10.1292/jvms.18-0014. Epub 2018 Feb 9. PubMed PMID: 29434093; PubMed Central PMCID: PMC5938192.
12: Chen X, Liu X, Dong B, Hu J. Simultaneous determination of pyridaben, dinotefuran, DN and UF in eggplant ecosystem under open-field conditions: Dissipation behaviour and residue distribution. Chemosphere. 2018 Mar;195:245-251. doi: 10.1016/j.chemosphere.2017.12.011. Epub 2017 Dec 6. PubMed PMID: 29272793.
13: McCall JW, Hodgkins E, Varloud M, Mansour A, DiCosty U. Blocking the transmission of heartworm (Dirofilaria immitis) to mosquitoes (Aedes aegypti) by weekly exposure for one month to microfilaremic dogs treated once topically with dinotefuran-permethrin-pyriproxyfen. Parasit Vectors. 2017 Nov 9;10(Suppl 2):511. doi: 10.1186/s13071-017-2439-3. PubMed PMID: 29143651; PubMed Central PMCID: PMC5688439.
14: Silva CF, Borges KB, do Nascimento CS. Rational design of a molecularly imprinted polymer for dinotefuran: theoretical and experimental studies aimed at the development of an efficient adsorbent for microextraction by packed sorbent. Analyst. 2017 Dec 18;143(1):141-149. doi: 10.1039/c7an01324h. PubMed PMID: 29120471.
15: Yu W, Huang M, Chen J, Wu S, Zheng K, Zeng S, Zhang K, Hu D. Risk assessment and monitoring of dinotefuran and its metabolites for Chinese consumption of apples. Environ Monit Assess. 2017 Sep 26;189(10):521. doi: 10.1007/s10661-017-6239-1. PubMed PMID: 28948413.
16: Rahman MM, Abd El-Aty AM, Kabir MH, Chung HS, Lee HS, Hacımüftüoğlu F, Jeong JH, Chang BJ, Shin HC, Shim JH. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry. Food Chem. 2018 Jan 15;239:1235-1243. doi: 10.1016/j.foodchem.2017.07.073. Epub 2017 Jul 18. PubMed PMID: 28873545.
17: Crosaz O, Bonati S, Briand A, Chapelle E, Cochet-Faivre N, Ka D, Darmon-Hadjaje C, Varloud M, Guillot J. Usefulness of a topical combination of dinotefuran and pyriproxyfen for long-term control of clinical signs of allergic dermatitis in privately-owned cats in Ile-de-France region. Parasit Vectors. 2017 Aug 23;10(1):392. doi: 10.1186/s13071-017-2335-x. PubMed PMID: 28830567; PubMed Central PMCID: PMC5567644.
18: Delcombel R, Karembe H, Nare B, Burton A, Liebenberg J, Fourie J, Varloud M. Synergy between dinotefuran and fipronil against the cat flea (Ctenocephalides felis): improved onset of action and residual speed of kill in adult cats. Parasit Vectors. 2017 Jul 19;10(1):341. doi: 10.1186/s13071-017-2272-8. PubMed PMID: 28724438; PubMed Central PMCID: PMC5517796.
19: Tahir D, Davoust B, Almeras L, Berenger JM, Varloud M, Parola P. Anti-feeding and insecticidal efficacy of a topical administration of dinotefuran-pyriproxyfen-permethrin spot-on (Vectra® 3D) on mice against Stegomyia albopicta (= Aedes albopictus). Med Vet Entomol. 2017 Dec;31(4):351-357. doi: 10.1111/mve.12243. Epub 2017 Jul 17. PubMed PMID: 28714540.
20: Liu Y, Liu S, Zhang H, Gu Y, Li X, He M, Tan H. Application of the combination index (CI)-isobologram equation to research the toxicological interactions of clothianidin, thiamethoxam, and dinotefuran in honeybee, Apis mellifera. Chemosphere. 2017 Oct;184:806-811. doi: 10.1016/j.chemosphere.2017.06.045. Epub 2017 Jun 13. PubMed PMID: 28645084.

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